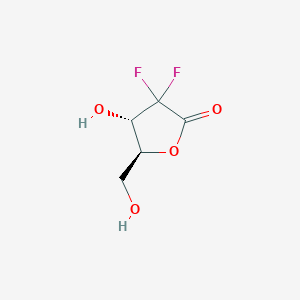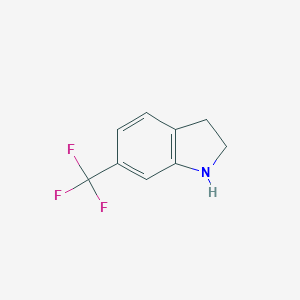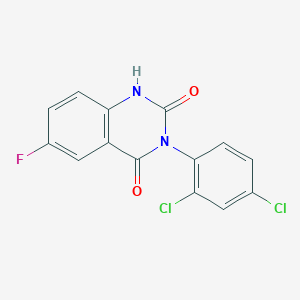![molecular formula C10H16O4 B071790 [(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate CAS No. 190246-81-2](/img/structure/B71790.png)
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMNT, and it is a derivative of the natural compound, methyl jasmonate. DMNT is a volatile organic compound that is produced by various plants as a response to herbivore attacks.
科学的研究の応用
DMNT has been studied for its potential applications in various fields such as agriculture, medicine, and ecology. In agriculture, DMNT has been shown to have insecticidal properties and can be used as a natural pesticide. In medicine, DMNT has been studied for its anti-cancer properties and has been shown to induce apoptosis in cancer cells. In ecology, DMNT has been studied for its role in plant-herbivore interactions and has been shown to attract natural enemies of herbivores.
作用機序
The mechanism of action of DMNT is not fully understood, but it is believed to act through the jasmonic acid pathway. DMNT is thought to bind to jasmonate receptors, which then activate downstream signaling pathways that lead to the induction of defense responses in plants or apoptosis in cancer cells.
生化学的および生理学的効果
DMNT has been shown to have various biochemical and physiological effects on plants and animals. In plants, DMNT has been shown to induce the expression of defense-related genes and the production of defensive compounds. In animals, DMNT has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DMNT has several advantages as a research tool, including its natural origin, ease of synthesis, and low toxicity. However, DMNT also has some limitations, including its volatility, which can make it difficult to handle in the laboratory, and its potential for non-specific effects.
将来の方向性
There are several future directions for research on DMNT. One area of interest is the development of DMNT-based natural pesticides for use in agriculture. Another area of interest is the development of DMNT-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of DMNT and its potential for use as a research tool in various fields.
合成法
DMNT can be synthesized by the reaction of methyl jasmonate with acetic anhydride in the presence of a catalyst. The reaction takes place at room temperature and yields DMNT as a colorless liquid. The purity of DMNT can be improved by distillation or chromatography.
特性
CAS番号 |
190246-81-2 |
|---|---|
製品名 |
[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
[(9S)-1,4-dioxaspiro[4.4]nonan-9-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(11)12-7-9-3-2-4-10(9)13-5-6-14-10/h9H,2-7H2,1H3/t9-/m0/s1 |
InChIキー |
AGUJYZXXWTXYDJ-VIFPVBQESA-N |
異性体SMILES |
CC(=O)OC[C@@H]1CCCC12OCCO2 |
SMILES |
CC(=O)OCC1CCCC12OCCO2 |
正規SMILES |
CC(=O)OCC1CCCC12OCCO2 |
同義語 |
1,4-Dioxaspiro[4.4]nonane-6-methanol,acetate,(S)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



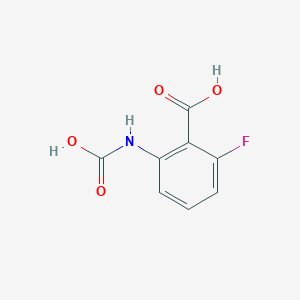
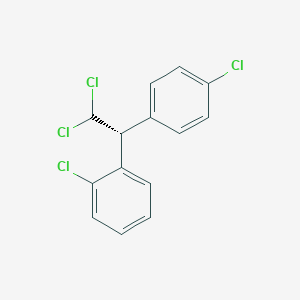
![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)
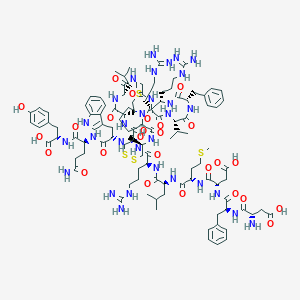
![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)
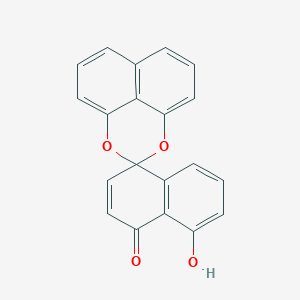
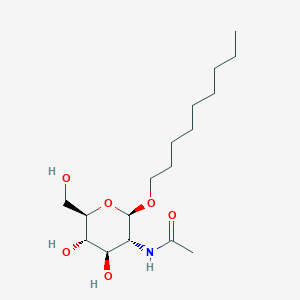
![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)
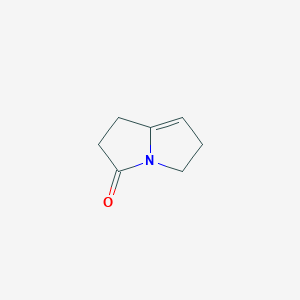
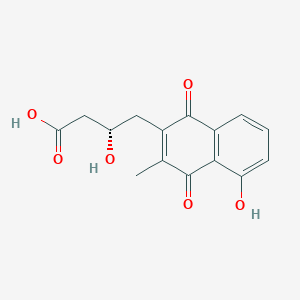
![5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine](/img/structure/B71734.png)
